molecular formula C22H20F2N2O5S2 B2620482 2-({2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl}thio)-N-(tetrahydrofuran-2-ylmethyl)acetamide CAS No. 850927-24-1

2-({2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl}thio)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B2620482
CAS No.: 850927-24-1
M. Wt: 494.53
InChI Key: AUFGYWGNJLKNAT-UHFFFAOYSA-N
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Description

2-({2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl}thio)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C22H20F2N2O5S2 and its molecular weight is 494.53. The purity is usually 95%.
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Properties

IUPAC Name

2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N2O5S2/c23-15-5-3-14(4-6-15)20-26-21(33(28,29)18-9-7-16(24)8-10-18)22(31-20)32-13-19(27)25-12-17-2-1-11-30-17/h3-10,17H,1-2,11-13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFGYWGNJLKNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl}thio)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a complex organic molecule with potential biological activities. Its structural features suggest it may exhibit various pharmacological effects, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

This compound belongs to a class of oxazole derivatives, characterized by the presence of a sulfonyl group and a tetrahydrofuran moiety. The molecular formula is C22H20F2N2O5S2, indicating a significant degree of complexity with multiple functional groups that can influence its biological activity.

Key Structural Features:

  • Oxazole Ring : Implicated in biological activity due to its electron-withdrawing properties.
  • Sulfonyl Group : Known to enhance solubility and bioavailability.
  • Tetrahydrofuran Moiety : May contribute to the compound's interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of oxazole and sulfonamide have been shown to possess antibacterial effects against both Gram-positive and Gram-negative bacteria.

A study evaluating the antimicrobial efficacy of related compounds found that some exhibited minimum inhibitory concentration (MIC) values as low as 62.5 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests that our compound may also demonstrate potent antimicrobial activity, although specific data on its MIC values are currently lacking.

Anticancer Potential

The anticancer properties of oxazole derivatives have been widely studied. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, with IC50 values often in the micromolar range .

For example, some oxadiazole derivatives demonstrated IC50 values between 0.11–1.47 µM against cancer cell lines such as MCF-7 and A549, indicating strong potential for further development as anticancer agents . The presence of fluorinated phenyl groups in the structure may enhance the compound's ability to interact with cancer cell targets.

Case Study 1: Antimicrobial Evaluation

A recent study synthesized a series of oxazole derivatives and evaluated their antimicrobial activity. The results indicated that compounds bearing specific substituents on the phenyl rings exhibited enhanced activity against microbial strains. The introduction of electron-donating groups (EDGs) improved activity significantly compared to electron-withdrawing groups (EWGs) .

Case Study 2: Cytotoxicity Assays

Another study focused on the cytotoxicity of oxazole-based compounds against various cancer cell lines. The findings revealed that modifications in the molecular structure could lead to significant changes in biological activity. Notably, some compounds were found to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting potential therapeutic applications .

Data Tables

Activity Type Compound MIC/IC50 Value Target Organism/Cell Line
AntimicrobialOxazole Derivative62.5 µg/mLStaphylococcus aureus
AntimicrobialOxazole Derivative500 µg/mLEscherichia coli
AnticancerOxazole Derivative0.11–1.47 µMMCF-7, A549

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing oxazole and thioether functionalities exhibit significant antimicrobial activities. The presence of the 4-fluorophenyl group enhances the biological activity of the compound. For instance, studies have shown that derivatives with similar structures demonstrate broad-spectrum antibacterial and antifungal properties, making them candidates for new antibiotic treatments .

Anticancer Activity

The compound's structural features suggest potential anticancer applications. Investigations into similar oxazole derivatives have revealed their effectiveness against various cancer cell lines. Notably, compounds with thioether linkages have been shown to inhibit tumor growth significantly, indicating that 2-({2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl}thio)-N-(tetrahydrofuran-2-ylmethyl)acetamide could be explored further for its anticancer properties .

Agrochemical Formulations

The sulfonamide and oxazole components in this compound suggest its potential use as an agrochemical agent. Similar compounds have been developed for pest control, demonstrating efficacy against a range of agricultural pests including insects and fungi. The stability and efficacy of such formulations can be enhanced by incorporating this compound into existing agrochemical products .

Synthesis of Functional Materials

The unique chemical structure of this compound opens avenues for the development of advanced materials. Its ability to form stable complexes with metal ions could be leveraged in creating new catalysts or sensors for environmental monitoring .

Data Table: Summary of Applications

Application AreaPotential UsesKey Findings
Medicinal ChemistryAntimicrobial agentsExhibits broad-spectrum activity against bacteria and fungi .
Anticancer therapiesSignificant inhibition of tumor growth in cell lines .
Agricultural SciencePest control formulationsEffective against various agricultural pests .
Material ScienceDevelopment of functional materialsPotential for use in catalysts and sensors .

Case Study 1: Antimicrobial Screening

In a study focusing on the synthesis of triazole derivatives similar to the target compound, researchers screened various synthesized compounds for their antimicrobial properties. Results indicated that modifications to the phenyl ring significantly enhanced activity against both gram-positive and gram-negative bacteria, providing a basis for further exploration of related compounds like this compound .

Case Study 2: Anticancer Activity Assessment

A comprehensive evaluation conducted by the National Cancer Institute assessed compounds with similar structural motifs for anticancer efficacy. The results highlighted that specific substitutions on the oxazole ring improved selectivity and potency against cancer cell lines, suggesting a promising pathway for developing new cancer therapies based on this compound's structure .

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